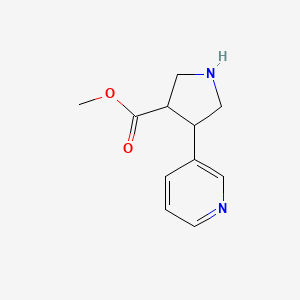

Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate

Description

Methyl 4-(pyridin-3-yl)pyrrolidine-3-carboxylate (CAS: 188524-69-8) is a heterocyclic compound featuring a pyrrolidine ring substituted with a pyridin-3-yl group at the 4-position and a methyl ester at the 3-position. This structure combines the rigidity of the pyridine moiety with the conformational flexibility of the pyrrolidine ring, making it a versatile scaffold in medicinal chemistry and drug design.

Properties

IUPAC Name |

methyl 4-pyridin-3-ylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-11(14)10-7-13-6-9(10)8-3-2-4-12-5-8/h2-5,9-10,13H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDHADVUFHEQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Core Pyrrolidine Formation

- The pyrrolidine scaffold can be prepared from commercially available methyl-Boc-D-pyroglutamate or related pyroglutamate derivatives.

- Deprotonation and alkylation steps yield diastereomeric mixtures of trans and cis isomers, which are separated by chromatography.

- Lactam reduction and subsequent functional group transformations lead to the pyrrolidine ring with the desired substitution pattern.

Introduction of the Pyridin-3-yl Group

- C–H Activation Arylation: A palladium-catalyzed C–H activation-arylation is employed using aryl iodides or bromides bearing pyridin-3-yl groups. This method allows direct arylation at the 4-position of the pyrrolidine ring with good regio- and stereoselectivity.

- Suzuki Cross-Coupling: Alternatively, Suzuki coupling reactions between halogenated pyrrolidine intermediates and pyridin-3-yl boronic acid or boronic acid pinacol esters are used. This method is effective for installing the pyridin-3-yl substituent under mild conditions with palladium catalysts such as Pd(dppf)Cl₂.

Protection and Deprotection Steps

- Protecting groups such as Boc (tert-butoxycarbonyl) are used to mask amine functionalities during multi-step synthesis.

- Hydroxyl groups may be protected with t-butyldimethylsilyl chloride (TBSCl) to prevent side reactions.

- Deprotection is typically achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) or by treatment with acids like HCl or bases like NaOH, depending on the protecting group.

Stereoselective Reductive Amination

- Reductive amination of ketone precursors with pyrrolidine and sodium cyanoborohydride (NaBH₃CN) in the presence of Lewis acids (e.g., titanium isopropoxide Ti(OiPr)₄) is a key stereoselective step.

- This step controls the stereochemistry at the 4-position, favoring the formation of the desired diastereomer.

Detailed Representative Synthetic Route

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Starting from methyl-Boc-D-pyroglutamate, deprotonation and alkylation with allylbromide | LHMDS, allylbromide, low temperature | ~36% (single diastereomer isolated) | Separation of trans/cis diastereomers by chromatography |

| 2 | Lactam reduction and treatment with BF₃ and triethylsilane | Super-hydride, BF₃·Et₂O, Et₃SiH | 72% over two steps | Converts lactam to pyrrolidine ring |

| 3 | Ester hydrolysis and amide coupling | NaOH (EtOH), EDCI, HOBt | 72% over two steps | Prepares for arylation |

| 4 | C–H activation-arylation with methyl-3-iodobenzoate | Pd catalyst, aryl iodide, base | 36% | Introduces pyridin-3-yl substituent analog |

| 5 | Epimerization and amide hydrolysis | NaOH (EtOH) | Variable | Adjusts stereochemistry |

| 6 | Protection/deprotection | Boc protection, TFA deprotection | Variable | Controls functional group reactivity |

Note: The above route is adapted from related pyrrolidine derivatives with pyridin-3-yl substituents, as direct literature on methyl 4-(pyridin-3-yl)pyrrolidine-3-carboxylate is limited but analogous methods apply.

Alternative and Supporting Methods

- One-Pot Curtius Rearrangement: For related pyrrolidine-3-carboxylic acids, a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine in t-butanol/toluene can be used to generate carbamate intermediates, which can be deprotected to yield the free amine.

- Cross-Coupling Variants: Suzuki and other palladium-catalyzed cross-couplings with halogenated pyrrolidine intermediates and pyridin-3-yl boronic acids or esters are widely employed for installing the pyridin-3-yl moiety.

- Diastereoselective Reductive Amination: Employing Lewis acids to enhance stereoselectivity during reductive amination improves yields of the desired stereoisomer.

Summary Table of Key Preparation Techniques

| Technique | Purpose | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| C–H Activation Arylation | Direct arylation at pyrrolidine C-4 | Pd catalyst, aryl iodide | Regio- and stereoselective | Moderate yields, requires optimization |

| Suzuki Cross-Coupling | Coupling of halogenated pyrrolidine with pyridinyl boronic acid | Pd(dppf)Cl₂, base | Mild conditions, versatile | Requires halogenated intermediate |

| Reductive Amination | Stereoselective installation of amine substituent | NaBH₃CN, Ti(OiPr)₄ | High stereoselectivity | Sensitive to reaction conditions |

| Protecting Group Strategies | Mask reactive groups | Boc, TBSCl, TFA | Enables multi-step synthesis | Additional steps increase complexity |

| Curtius Rearrangement | Carbamate formation from acid | DPPA, triethylamine | One-pot, efficient | Phosphorous salt impurities |

Research Findings and Optimization Notes

- The stereochemistry at positions 3 and 4 of the pyrrolidine ring is critical for biological activity and must be controlled carefully during synthesis. Epimerization steps and chromatographic separation are often necessary.

- The choice of protecting groups affects the yield and purity of intermediates; Boc and TBS protections are common and effective.

- Palladium-catalyzed C–H activation arylation provides a direct route to install the pyridin-3-yl group but may require careful optimization of catalyst and base to maximize yield.

- Reductive amination stereoselectivity can be enhanced by Lewis acid additives, improving the ratio of desired diastereomers.

- Purification by preparative HPLC and recrystallization ensures high purity (>95%) of final compounds.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(pyridin-3-yl)pyrrolidine-3-carboxylate is a pyrrolidine derivative with a pyridine substituent, which has applications in scientific research, particularly in chemistry and biomedical studies .

Scientific Research Applications

While the search results do not provide extensive details specifically for "this compound," they do highlight the applications of related compounds and methodologies that can be inferred.

Pyrrolo[3,4-c]pyridine Derivatives: Pyrrolo[3,4-c]pyridines, which share a similar core structure, have shown promise in treating nervous and immune system diseases and possess antidiabetic, antimycobacterial, antiviral, and antitumor activities .

- Antidiabetic Activity: Certain pyrrolo[3,4-c]pyridine derivatives can effectively reduce blood glucose levels by stimulating glucose uptake in muscle and fat cells . These compounds may be beneficial in preventing and treating conditions like hyperglycemia, type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

- Anticancer Activity: Some pyrrolo[3,4-c]pyridine derivatives have demonstrated moderate cytotoxicity against ovarian cancer cells and limited toxicity towards breast cancer and healthy cardiac cell lines . They can also act as NAMPT inhibitors, showing antiproliferative effects against human tumor cell lines .

- Analgesic Activity: Modified pyrrolo[3,4-c]pyridine derivatives have shown potential analgesic activity in mice, with some compounds demonstrating superior effects compared to acetylsalicylic acid (ASA) in writhing tests .

Activation Analysis: This technique offers high sensitivity for quality control, exceeding conventional quantitative analysis . It can identify and measure elements in minute quantities (as low as one part per billion) . Activation analysis is valuable in manufacturing and research, especially when processing rare or expensive materials, as it requires only a small sample .

Radiotracers in Biomedical Research: Radioisotopes and radioactivity are used to examine product and process improvements, reduce costs, and probe complex research problems .

Mechanism of Action

The mechanism of action of Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s stereochemistry and the pyridine moiety’s electronic properties contribute to its binding affinity and selectivity . The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 4-(pyridin-3-yl)pyrrolidine-3-carboxylate with structurally analogous pyrrolidine derivatives, emphasizing substituent effects, physicochemical properties, and synthetic efficiency.

Table 1: Structural and Functional Comparison of Pyrrolidine Carboxylates

*Calculated based on molecular formula.

Key Observations:

Electron-withdrawing groups (e.g., fluorine in the 4-fluorophenyl analog) increase polarity and may influence binding affinity in biological systems . Hydrochloride salts (e.g., trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride) improve crystallinity and solubility, critical for pharmacokinetics .

Synthetic Efficiency: The benzodioxol-trifluoromethylphenyl urea derivative achieved a 68% yield with >99% purity, indicating robust synthetic routes for complex substituents .

Triazole-pyridine hybrids () demonstrate inhibitory activity against DHFR, hinting at possible applications for the pyridine-pyrrolidine scaffold in antimetabolite therapies .

Biological Activity

Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate (MPC) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

MPC has a molecular formula of and a molecular weight of 242.70 g/mol. Its structure includes a pyrrolidine ring fused with a pyridine moiety, which is significant for its biological activity. The presence of these heterocycles allows for interaction with various biological targets, making it a compound of interest in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 242.70 g/mol |

| Functional Groups | Pyridine, Carboxylate |

| Structural Characteristics | Heterocyclic compound |

Biological Activities

Research indicates that MPC exhibits a range of biological activities, particularly in pharmacology. Key areas of activity include:

-

Antimicrobial Activity :

- MPC has shown promising results against various bacterial strains, with studies indicating its effectiveness at inhibiting growth at low concentrations. For instance, derivatives of pyrrolidine compounds have been reported to possess significant antimicrobial properties, with minimum inhibitory concentration (MIC) values as low as 0.15 µM against certain pathogens .

-

Antitumor Effects :

- Preliminary studies suggest that MPC may have anticancer properties, potentially acting as an inhibitor of key signaling pathways involved in tumor progression. For example, compounds similar to MPC have been shown to inhibit the interaction between oncogenic proteins and downstream signaling molecules like RAF and PI3K .

- Neuroprotective Properties :

The mechanisms underlying the biological activities of MPC are still being elucidated. However, several hypotheses have emerged:

- Receptor Interaction : MPC may interact with specific receptors involved in cellular signaling pathways, leading to altered gene expression and inhibition of tumor growth.

- Enzyme Inhibition : The compound could inhibit enzymes critical for bacterial survival or cancer cell proliferation, contributing to its antimicrobial and anticancer effects.

Case Studies

Several studies have investigated the biological activity of MPC derivatives:

-

Antimicrobial Efficacy Study :

- A study assessed the antimicrobial potency of various pyrrolidine derivatives, including MPC, against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the pyrrolidine structure enhanced antibacterial activity significantly, with some derivatives achieving MIC values below 5 µM .

- Antitumor Activity Assessment :

Future Directions

While preliminary data on the biological activity of this compound are promising, further research is essential to fully understand its mechanisms and potential therapeutic applications. Future studies should focus on:

- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the chemical structure affect biological activity.

- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile of MPC.

- Clinical Trials : Exploring its potential as a therapeutic agent for specific diseases.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate?

Methodological Answer: The synthesis of pyrrolidine carboxylate derivatives typically involves condensation, cyclization, and functional group modifications. For example, analogs like pyridin-3-yl methyl quinoline carboxylates (e.g., B4–B9 in ) are synthesized via:

Condensation : Reacting pyridine-3-carbaldehyde with pyrrolidine precursors.

Cyclization : Using catalysts (e.g., Pd/Cu) in solvents like DMF or toluene under reflux.

Esterification : Introducing the methyl ester group via carbodiimide-mediated coupling.

Q. Key Considerations :

- Optimize reaction time and temperature to avoid side products (e.g., over-cyclization).

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).

Table 1 : Example Synthesis Conditions for Analogous Compounds

| Derivative | Reagents/Conditions | Yield |

|---|---|---|

| B4 (Pyridin-3-yl methyl hexahydroquinoline carboxylate) | 2-nitrophenyl group, acetic acid reflux | 68% |

| B5 (4-cyanophenyl analog) | CuI catalysis, DMF, 80°C | 72% |

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy : Analyze and NMR to confirm regiochemistry. For example, pyrrolidine protons typically appear at δ 2.5–4.0 ppm, while pyridin-3-yl protons resonate as multiplets near δ 7.0–8.5 ppm .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks. For instance, a derivative with MW 377.44 showed [M+H] at m/z 378.45 .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm and pyridine ring vibrations at ~1600 cm .

Note : Cross-validate data with computational tools (e.g., Gaussian for NMR chemical shift predictions).

Q. What safety precautions are necessary when handling this compound?

Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation (see SDS guidelines in ).

- First Aid : For skin contact, wash immediately with water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structure determination?

Methodological Answer :

- Refinement Tools : Use SHELXL for small-molecule refinement. Adjust parameters like U for thermal motion discrepancies .

- Twinned Data : For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine twin laws .

- Validation : Cross-check with Mercury’s Crystal Structure Validation Suite to flag outliers in bond lengths/angles .

Example : A derivative with CAS 2227788-35-2 showed improved R-factor (0.05) after iterative refinement cycles in SHELXL .

Q. How to optimize crystallization conditions for X-ray diffraction studies?

Methodological Answer :

- Solvent Screening : Use vapor diffusion with solvents like ethyl acetate/hexane (1:1) or DCM/methanol.

- Temperature Gradients : Crystallize at 4°C for slow nucleation.

- Additives : Introduce trace acetic acid to stabilize hydrogen bonds (observed in pyridinium salts ).

Case Study : A related pyrrolidine carboxylate crystallized in P2/c space group after 7 days at 4°C, yielding 0.8 Å resolution data .

Q. What strategies address discrepancies between experimental and computational spectroscopic data?

Methodological Answer :

- NMR Analysis : If experimental shifts deviate >0.5 ppm from DFT predictions (e.g., Gaussian/B3LYP/6-31G*), re-examine tautomeric forms or solvation effects.

- MS Fragmentation : Use MS/MS to confirm fragment ion pathways. For example, a loss of COOCH (60 Da) should appear in the spectrum .

Resolution Example : A pyridin-3-yl derivative’s NMR mismatch (δ 125 vs. predicted 130 ppm) was attributed to crystal packing effects, validated via Hirshfeld surface analysis .

Q. How to analyze supramolecular interactions in the crystal lattice?

Methodological Answer :

- Mercury Software : Calculate interaction motifs (e.g., π-π stacking, hydrogen bonds) using the Materials Module .

- Database Surveys : Cross-reference with the Cambridge Structural Database (CSD) for analogous interactions. For example, pyridinium salts often form N–H···O hydrogen bonds .

Table 2 : Common Interaction Motifs in Pyridine-Pyrrolidine Derivatives

| Interaction Type | Distance (Å) | Frequency in CSD |

|---|---|---|

| C–H···π (pyridine) | 2.7–3.1 | 78% |

| N–H···O (carboxylate) | 2.8–3.2 | 65% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.